molecular formula C4H2Br2S B1333396 2,4-Dibromothiophene CAS No. 3140-92-9

2,4-Dibromothiophene

Cat. No. B1333396
CAS RN: 3140-92-9
M. Wt: 241.93 g/mol
InChI Key: WAQFYSJKIRRXLP-UHFFFAOYSA-N
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Description

2,4-Dibromothiophene is a chemical compound with the molecular formula C4H2Br2S . It has an average mass of 241.932 Da and a monoisotopic mass of 239.824387 Da . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromothiophene consists of a thiophene ring substituted with two bromine atoms at the 2 and 4 positions . The molecule has no hydrogen bond acceptors or donors, and no freely rotating bonds .


Physical And Chemical Properties Analysis

2,4-Dibromothiophene is a clear colorless to light brown liquid . It has a density of 2.2±0.1 g/cm3, a boiling point of 213.4±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 40.0±0.3 cm3, and it has a polar surface area of 28 Å2 .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : 2,4-Dibromothiophene is used as a raw material and intermediate in organic synthesis . It plays a crucial role in the synthesis of various organic compounds.
  • Pharmaceuticals

    • Summary of Application : 2,4-Dibromothiophene is used in the pharmaceutical industry as a raw material and intermediate . It can be used in the synthesis of various pharmaceutical drugs.
  • Agrochemicals

    • Summary of Application : 2,4-Dibromothiophene is used in the agrochemical industry as a raw material and intermediate . It can be used in the synthesis of various agrochemicals.
  • Dyestuff

    • Summary of Application : 2,4-Dibromothiophene is used in the dyestuff industry as a raw material and intermediate . It can be used in the synthesis of various dyes.

Safety And Hazards

2,4-Dibromothiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

properties

IUPAC Name

2,4-dibromothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2S/c5-3-1-4(6)7-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQFYSJKIRRXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185323
Record name Thiophene, 2,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromothiophene

CAS RN

3140-92-9
Record name Thiophene, 2,4-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
202
Citations
T Rasheed, N Rasool, M Noreen, Y Gull… - Journal of Sulfur …, 2015 - Taylor & Francis
A series of novel 2-aryl 1 -4-bromothiophenes (2a–f), biarylthiophenes with non-identical aryl groups (3a–e) and biarylthiophenes with identical aryl groups (4a–f) were synthesized in …
Number of citations: 13 www.tandfonline.com
Y Xie, BM Wu, F Xue, SC Ng, TCW Mak… - Organometallics, 1998 - ACS Publications
A facile one-pot procedure for synthesizing isomerically pure bromothiophenes and bromobithiophenes was achieved by palladium-catalyzed hydrodebromination. The compounds …
Number of citations: 46 pubs.acs.org
L Antolini, F Goldoni, D Iarossi, A Mucci… - Journal of the Chemical …, 1997 - pubs.rsc.org
The first synthesis of 3,4′-dibromo-2,2′-bithiophene via metal-catalysed cross-coupling between a metallated and a halogenated thiophene derivative is described. An X-ray crystal …
Number of citations: 33 pubs.rsc.org
MS Mubarak, DG Peters - The Journal of Organic Chemistry, 1996 - ACS Publications
Cyclic voltammetry and controlled-potential electrolysis have been employed to probe the electrochemical reduction of a number of mono- and dihalothiophenes at carbon cathodes in …
Number of citations: 23 pubs.acs.org
T Yamamoto, K Sanechika, A Yamamoto - Bulletin of the Chemical …, 1983 - journal.csj.jp
Nickel compounds (NiCl 2 and NiCl 2 (2,2′-bipyridine)) catalyze polycondensation of dihalothiophenes (2,5-dihalothiophenes, 2,4-dibromothiophene, and 3-methyl-2,5-…
Number of citations: 278 www.journal.csj.jp
MSSMT Toguem - rosdok.uni-rostock.de
Thiophene derivatives are of special interest in organic chemistry. Aryl-substituted thiophenes are of significant relevance in medicinal chemistry. 26 Functionalized thiophenes also …
Number of citations: 3 rosdok.uni-rostock.de
Y Yamane, A Nagaki, A Mori - Synlett, 2020 - thieme-connect.com
Selective trapping of (4,5-dibromo-2-thienyl)lithium, known to undergo halogen dance, was achieved in a flow microreactor. This transient thienyllithium, generated by mixing 2,3-…
Number of citations: 10 www.thieme-connect.com
HM Ikram, N Rasool, M Zubair, KM Khan… - Molecules, 2016 - mdpi.com
The present study describes several novel 2,5-biaryl-3-hexylthiophene derivatives (3a–i) synthesized via a Pd(0)-catalyzed Suzuki cross-coupling reaction in moderate to good yields. …
Number of citations: 15 www.mdpi.com
SC Rasmussen, JC Pickens… - Journal of heterocyclic …, 1997 - Wiley Online Library
A new synthetic route to 4‐substituted‐2,2′‐bithiophenes has been developed utilizing 4‐bromo‐2,2′‐bithiophene (1). Formation of the bithienyllithium adduct via halogen‐metal …
Number of citations: 13 onlinelibrary.wiley.com
Y Xie, SC Ng, TSA Hor, HSO Chan - Journal of Chemical Research-Part …, 1996 - hub.hku.hk
The regioselective preparative debromination of 2,3,5-tribromothiophene to isomerically pure 2,3- and 2,4-dibromothiophene was effected by the use of sodium borohydride in the …
Number of citations: 7 hub.hku.hk

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